4-(4-Methylpiperazino)-6-phenylfuro[2,3-d]pyrimidine
Overview
Description
4-(4-Methylpiperazino)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The presence of the furo[2,3-d]pyrimidine scaffold enhances its chemical and biological properties, making it a valuable target for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazino)-6-phenylfuro[2,3-d]pyrimidine typically involves the construction of the furo[2,3-d]pyrimidine core followed by the introduction of the 4-methylpiperazino and phenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone can form the furo[2,3-d]pyrimidine ring system. Subsequent functionalization with 4-methylpiperazine and phenyl groups can be achieved through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazino)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(4-Methylpiperazino)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazino)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit protein kinases, which are essential for cell growth, differentiation, and metabolism. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine derivatives
Uniqueness
4-(4-Methylpiperazino)-6-phenylfuro[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazino group enhances its solubility and bioavailability, while the phenyl group contributes to its binding affinity with molecular targets .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-phenylfuro[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-7-9-21(10-8-20)16-14-11-15(13-5-3-2-4-6-13)22-17(14)19-12-18-16/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMMWNVOTPANIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(OC3=NC=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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